3-chloro-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the chloro and fluoro substituents: Halogenation reactions using reagents like chlorine and fluorine sources.
Attachment of the thiadiazole moiety: This can be done through coupling reactions with appropriate thiadiazole precursors.
Formation of the carboxamide group: This involves amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or fluorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-6-fluoro-1-benzothiophene-2-carboxamide
- N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide
Uniqueness
3-chloro-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is unique due to the specific combination of functional groups and the resulting biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H11ClFN3OS2 |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
3-chloro-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H11ClFN3OS2/c1-2-3-10-18-19-14(22-10)17-13(20)12-11(15)8-5-4-7(16)6-9(8)21-12/h4-6H,2-3H2,1H3,(H,17,19,20) |
InChI Key |
DRXBCEITVISHSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Origin of Product |
United States |
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